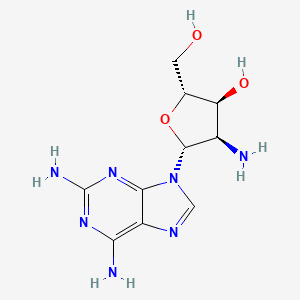

2,2'-Diamino-2'-deoxyadenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2’-Diamino-2’-deoxyadenosine is a derivative of the nucleoside adenosine . It is a product of Thermo Scientific Chemicals and is used for research purposes .

Synthesis Analysis

The synthesis of 2,2’-Diamino-2’-deoxyadenosine involves the use of enzymes overexpressed in Escherichia coli . The process also involves the conversion of 2’-deoxyadenosine to 2’-deoxynucleoside 5’-triphosphates .Molecular Structure Analysis

The molecular formula of 2,2’-Diamino-2’-deoxyadenosine is C10H15N7O3 . It is an analogue of adenine and pairs with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type .Chemical Reactions Analysis

2,2’-Diamino-2’-deoxyadenosine is involved in various chemical reactions. For instance, it is used in the biosynthesis of 2-halogenated-2’-deoxyadenosines, which are important antiviral and anticancer drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-Diamino-2’-deoxyadenosine include a molecular weight of 281.271 Da . It has a density of 2.3±0.1 g/cm3, a boiling point of 775.6±70.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.8 mmHg at 25°C .Applications De Recherche Scientifique

Radical Oxidation of the Adenine Moiety

A study by Frelon, Douki, and Cadet (2002) explored the radical oxidation of the adenine moiety of nucleosides, including 2,2'-Diamino-2'-deoxyadenosine. They developed a high-performance liquid chromatography method coupled with tandem mass spectrometry for measuring modified nucleosides resulting from radical oxidation. This research is significant for understanding the potential biological markers of oxidative stress and Fenton reactions involving 2,2'-Diamino-2'-deoxyadenosine (Frelon, S., Douki, T., & Cadet, J., 2002).

Chromatographic Separation Techniques

Thoithi et al. (1995) developed a liquid chromatographic method to separate diamino analogues of 2,2'-Diamino-2'-deoxyadenosine from its main degradation product, adenine. This method is crucial for purifying and analyzing the compound in research settings, providing insights into its stability and behavior under various conditions (Thoithi, G., Schepdael, A., Herdewijn, P., Roets, E., & Hoogmartens, J., 1995).

Molecular Imprinting for Selective Detection

Scorrano et al. (2015) developed a novel molecularly imprinted polymer composite membrane for the selective detection of 2-deoxyadenosine, a key marker in tumor diagnosis. This study highlights the application of molecular imprinting technology in creating sensitive and selective detection systems for components like 2,2'-Diamino-2'-deoxyadenosine in biological samples (Scorrano, S., Mergola, L., Di Bello, M. D., Lazzoi, M. R., Vasapollo, G., & Del Sole, R., 2015).

DNA Lesions and Repair Mechanisms

Chatgilialoglu, Ferreri, and Terzidis (2011) conducted a study on purine 5',8-cyclonucleoside lesions, including those involving 2,2'-Diamino-2'-deoxyadenosine. This research is critical in understanding DNA modifications and potential lesions in mammalian cells, contributing to our knowledge of DNA damage and repair mechanisms (Chatgilialoglu, C., Ferreri, C., & Terzidis, M. A., 2011).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-4-amino-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N7O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1,11H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFJLWYUVQLAHS-DXTOWSMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857443 |

Source

|

| Record name | 2,2'-Diamino-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Diamino-2'-deoxyadenosine | |

CAS RN |

215943-79-6 |

Source

|

| Record name | 2,2'-Diamino-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-chlorothieno[3,2-b]pyridine](/img/structure/B1376020.png)

![Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376022.png)

![6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1376023.png)

![7-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B1376024.png)

![tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1376030.png)